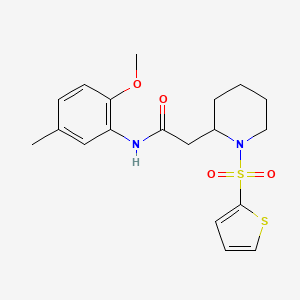

N-(2-methoxy-5-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Description

N-(2-Methoxy-5-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a heterocyclic acetamide derivative characterized by:

- Arylacetamide backbone: The 2-methoxy-5-methylphenyl group attached to the acetamide nitrogen.

- Piperidine-thiophene sulfonyl moiety: A piperidine ring linked to a thiophen-2-ylsulfonyl group at position 1 and connected to the acetamide via position 2.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-14-8-9-17(25-2)16(12-14)20-18(22)13-15-6-3-4-10-21(15)27(23,24)19-7-5-11-26-19/h5,7-9,11-12,15H,3-4,6,10,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJBEUCHNDZVIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxy-5-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the core piperidine structure, followed by the introduction of the thiophen-2-ylsulfonyl group. The final steps would involve the acylation of the piperidine nitrogen and the attachment of the methoxy-methylphenyl group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“N-(2-methoxy-5-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic or heterocyclic rings.

Scientific Research Applications

Medicinal Chemistry

N-(2-methoxy-5-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has been investigated for its potential pharmacological properties:

- Anti-inflammatory Activity: Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Anticancer Potential: Research indicates that derivatives of this compound can inhibit the HDM2-p53 interaction, which is crucial for tumor suppression. In vivo studies have shown promising results in reducing tumor growth in human cancer xenograft models .

Biological Probes

Due to its unique structural features, this compound is being explored as a probe in biochemical assays. Its ability to interact with specific biological targets makes it valuable for studying enzyme activities and receptor interactions.

Antimicrobial Applications

The compound's derivatives have been evaluated for antimicrobial activity against various pathogens. For instance, studies have shown significant effectiveness against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) indicating potent activity .

Material Science

In materials science, this compound is utilized in developing advanced materials such as polymers and coatings due to its stability and reactivity. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Studies

Mechanism of Action

The mechanism of action of “N-(2-methoxy-5-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide” would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural Analog 1: N-(2-Methoxy-5-Methylphenyl)-2-[4-(4-Methylpiperidin-1-Yl)Sulfonylpiperazin-1-Yl]Acetamide ()

Structural Similarities :

- Shared N-(2-methoxy-5-methylphenyl)acetamide core.

- Presence of a sulfonyl group linked to a nitrogen-containing heterocycle (piperazine in this case).

Key Differences :

- Heterocyclic System : The analog features a piperazine ring with a 4-methylpiperidin-1-yl sulfonyl group, contrasting with the piperidine-thiophene sulfonyl system in the target compound.

- Electronic Effects : The thiophene ring in the target compound may enhance π-π stacking interactions compared to the purely aliphatic 4-methylpiperidine in the analog.

Implications :

Structural Analog 2: N-(2-Methylphenyl)-2-[(2Z)-4-Oxo-2-(Phenylimino)-3-(Phenylsulfonyl)-1,3-Thiazolidin-5-Yl]Acetamide ()

Structural Similarities :

- Acetamide backbone with aromatic substitution (2-methylphenyl vs. 2-methoxy-5-methylphenyl).

- Sulfonyl group integrated into a heterocyclic system (thiazolidinone here).

Key Differences :

- Heterocycle Type: The analog contains a thiazolidinone ring with a phenylimino group, whereas the target compound has a piperidine-thiophene sulfonyl system.

- Functional Groups: The analog’s oxo and imino groups may participate in hydrogen bonding, unlike the target’s thiophene sulfonyl group, which is more lipophilic.

Structural Analog 3: 5-Substituted-1,3,4-Oxadiazole-2yl-N-(2-Methoxy-5-Chlorophenyl)-2-Sulfanyl Acetamide ()

Structural Similarities :

- Arylacetamide core with a methoxy-substituted phenyl ring (5-chloro vs. 5-methyl in the target compound).

- Sulfur-containing groups (sulfanyl in the analog vs. sulfonyl in the target).

Key Differences :

- Heterocycle : The analog’s 1,3,4-oxadiazole ring vs. the target’s piperidine-thiophene system.

- Substituent Effects : The 5-chloro group in the analog may increase electrophilicity compared to the 5-methyl group in the target.

Activity Comparison :

Structural Analog 4: Pesticide Acetamides ()

Examples :

- 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide

- 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide

Structural Similarities :

- Acetamide backbone with aromatic and aliphatic substitutions.

Key Differences :

- Functional Groups: Pesticides often feature chloro and alkyl groups for non-specific bioactivity, unlike the target’s sulfonyl-thiophene system.

Implications :

- The target compound’s design likely prioritizes selective receptor modulation (e.g., for therapeutic use) over broad-spectrum pesticidal activity .

Research Findings and Inferences

- Synthetic Routes : The target compound likely follows a multi-step synthesis involving sulfonylation of piperidine , thiophene coupling , and amide condensation , analogous to methods in and .

- Thiophene Advantage : The thiophene ring may enhance metabolic stability and target affinity compared to purely aliphatic or phenyl sulfonamides.

- Activity Prediction : Based on analogs, the target compound could exhibit enzyme inhibitory activity (e.g., against cholinesterases or kinases) or receptor antagonism , warranting further in vitro testing.

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound's molecular formula is with a molecular weight of 408.5 g/mol. Its structure includes a methoxy and methyl-substituted phenyl ring, a piperidine moiety, and a thiophene sulfonyl group. The synthesis typically involves multi-step organic reactions, starting with the acylation of 2-methoxy-5-methylphenylamine, followed by sulfonylation with thiophene-2-sulfonyl chloride under basic conditions .

The biological activity of this compound is attributed to its interaction with various biological targets. The sulfonyl group acts as an electrophilic center, while the aromatic rings facilitate π-π interactions, enhancing binding affinity to specific enzymes or receptors. This compound has been studied for its potential as an antimicrobial agent and as a modulator in various biochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations showed that derivatives of related compounds exhibited significant antimicrobial activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL . The compound's ability to inhibit biofilm formation further underscores its potential therapeutic applications.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been investigated. In cellular models, it demonstrated selective toxicity towards cancer cells while exhibiting lower toxicity to normal cells. This selectivity is crucial for developing safer anticancer therapies .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 408.5 g/mol |

| CAS Number | 941956-48-5 |

| Antimicrobial MIC | 0.22 - 0.25 μg/mL |

| Cytotoxicity (IC50) | Varies by cell type |

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's efficacy in combination with standard antibiotics like Ciprofloxacin and Ketoconazole, revealing synergistic effects that enhance the overall antimicrobial activity against resistant strains .

- Cancer Cell Studies : In vitro assays demonstrated that the compound effectively reduced glioma cell viability through mechanisms independent of AMPK inhibition, indicating multifaceted pathways leading to cancer cell death .

Q & A

Q. Table 1: Common Reaction Conditions for Sulfonylation

| Variable | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | Dichloromethane (DCM) | +15% | |

| Base | Triethylamine | +10% | |

| Temperature | 0–5°C | Reduced side products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.